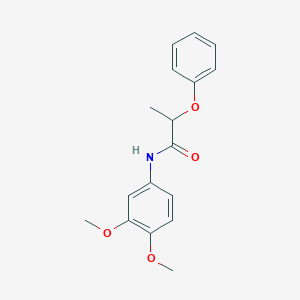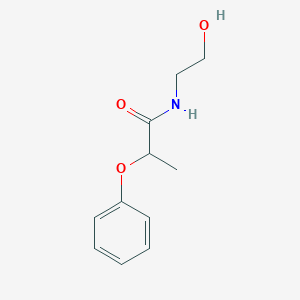![molecular formula C15H21NO2 B290551 N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide CAS No. 791842-23-4](/img/structure/B290551.png)
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, generalized anxiety disorder, and fibromyalgia. It is a structural analog of gamma-aminobutyric acid (GABA) and binds to alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mecanismo De Acción
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline. This leads to a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide has been shown to increase GABA levels in the brain, which has an anxiolytic effect and reduces anxiety symptoms. It also has a sedative effect and can cause dizziness, drowsiness, and impaired coordination. N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide can also cause weight gain and peripheral edema.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide is a useful tool for studying the role of calcium channels in neuronal excitability and neurotransmitter release. It can also be used to investigate the effects of GABA on anxiety and pain perception. However, its sedative and anxiolytic effects can be a limitation for some experiments.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide. One area of interest is the development of more selective calcium channel blockers that can target specific subunits. Another direction is the investigation of N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide's potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide use and its potential for abuse.
Métodos De Síntesis
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide is synthesized by reacting isobutyryl chloride with 3-aminomethyl-5-methyl-hexanoic acid, followed by cyclization with triethylamine to form N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide has been extensively studied for its therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of neuropathic pain, epilepsy, anxiety disorders, and fibromyalgia. N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide has also been investigated for its potential use in the treatment of alcohol and cocaine addiction.
Propiedades
Número CAS |
791842-23-4 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h5,8-12,17H,2-4,6-7H2,1H3,(H,16,18) |
Clave InChI |
ZCCKEVCADASSSM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2CCCCC2)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C2CCCCC2)O |
Solubilidad |
25.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



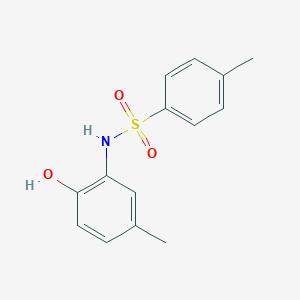
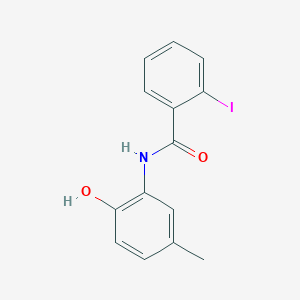

![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
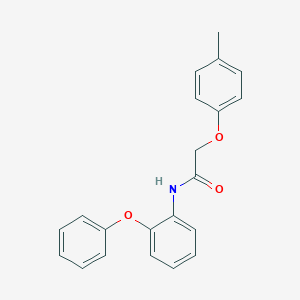
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B290480.png)

